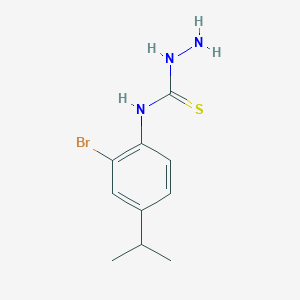![molecular formula C29H42N2O4 B12992403 8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[45]decane]-3,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of benzyl and ethyl groups. Common reagents used in these reactions include benzyl chloride, ethyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
- 2-Benzyl 3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Uniqueness
8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and ethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H42N2O4 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
8-O-benzyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-3,8-dicarboxylate |
InChI |
InChI=1S/C29H42N2O4/c1-2-34-27(33)24-19-29(31-25(24)22-9-14-28(15-10-22)13-6-18-30-28)16-11-23(12-17-29)26(32)35-20-21-7-4-3-5-8-21/h3-5,7-8,22-25,30-31H,2,6,9-20H2,1H3/t22?,23?,24-,25?,28?,29?/m1/s1 |
InChI Key |
JUJCSUUHIMRHIP-WNMGGQBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4 |
Canonical SMILES |
CCOC(=O)C1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


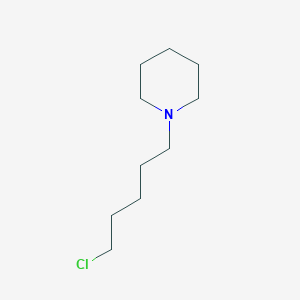
![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
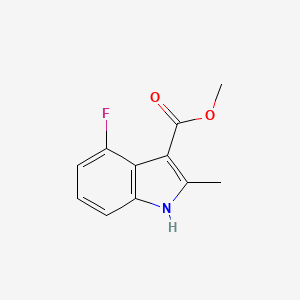
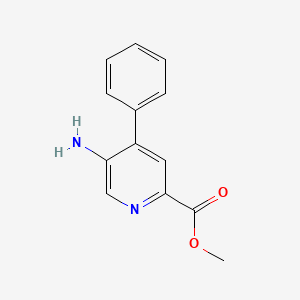
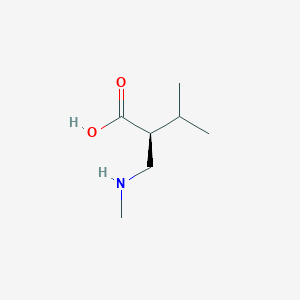
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
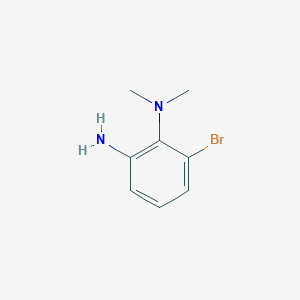
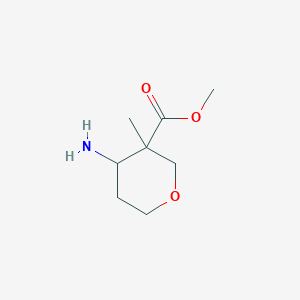
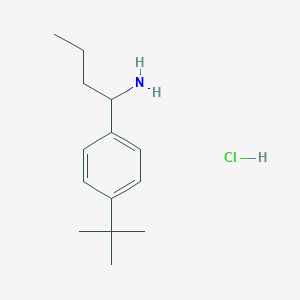
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
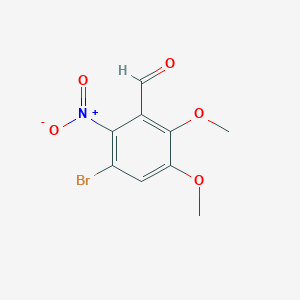
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
